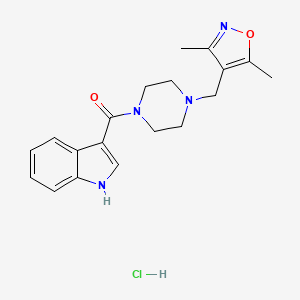

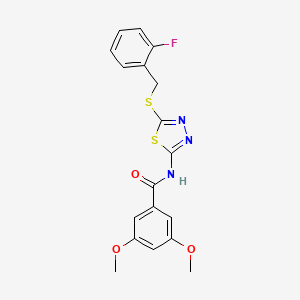

1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea, also known as PMPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PMPU is a urea derivative that is synthesized through a multi-step process, and its unique molecular structure has been found to exhibit various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Structure and Interaction with Molecules

Research by Mørkved (1986) on carbamoylated 2‐phenylaminopyridines, including compounds similar to 1-(3-Phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea, highlighted the structure of these compounds and their reactions with electrophiles such as aryl isocyanates. The study provided insights into the nucleophilic behavior of exocyclic nitrogen in these compounds, supported by spectroscopic data (Mørkved, 1986).

Complexation and Hydrogen Bonding

Corbin et al. (2001) investigated heterocyclic ureas' ability to unfold and form multiply hydrogen-bonded complexes, offering a foundation for self-assembly applications. This study showed how the synthesis and conformational studies of heterocyclic ureas led to the understanding of their folding and unfolding behaviors, which are crucial for developing materials with specific properties (Corbin et al., 2001).

Antiproliferative Activity

Al-Sanea et al. (2018) synthesized a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, demonstrating their broad-spectrum antiproliferative activity against various cancer cell lines. This research indicates the potential of such compounds in cancer treatment, highlighting their significant efficacy in inhibiting cancer cell growth (Al-Sanea et al., 2018).

Enzyme Inhibition and Anticancer Investigations

Mustafa et al. (2014) focused on the synthesis of urea derivatives, including their anticancer activities and enzyme inhibition properties. This study explored the potential therapeutic applications of these compounds, showing specific urea derivatives' ability to inhibit enzymes and exhibit anticancer effects (Mustafa et al., 2014).

Anion Recognition and Photophysical Studies

Singh et al. (2016) synthesized functionalized phenyl unsymmetrical urea and thiourea possessing silatranes, analyzing their anion recognition properties through photophysical and theoretical studies. These findings contribute to the development of sensors and materials sensitive to specific chemical stimuli (Singh et al., 2016).

Propiedades

IUPAC Name |

1-(3-phenylmethoxypyridin-2-yl)-3-(2-phenylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O2/c29-25(27-22-15-8-7-14-21(22)20-12-5-2-6-13-20)28-24-23(16-9-17-26-24)30-18-19-10-3-1-4-11-19/h1-17H,18H2,(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKMHOMYRMQYJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)NC3=CC=CC=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one](/img/structure/B2943873.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)

![6-{[(4-Bromophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol](/img/structure/B2943876.png)

![N-(4-ethoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2943877.png)

![N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2943882.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]acetamide](/img/structure/B2943884.png)

![Ethyl 4-(2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2943885.png)

![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)

![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)